1-(2-Chloropyrimidin-4-YL)piperidin-3-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloropyrimidin-4-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(12-9)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTKPDVMLVHPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624596 | |
| Record name | 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945895-48-7 | |
| Record name | 3-Piperidinol, 1-(2-chloro-4-pyrimidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945895-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Freedom to Operate Fto Analysis:before Significant Investment in Development and Clinical Trials, a Thorough Fto Analysis is Imperative. This Involves Searching and Analyzing the Existing Patent Landscape to Ensure That the Planned Commercial Product, Its Manufacturing Process, and Its Intended Use Do Not Infringe on Any Valid Third Party Patents. Given the Crowded Space of Pyrimidine Kinase Inhibitors, a Comprehensive Fto Analysis is a Critical Risk Mitigation Step.
By carefully considering these strategic elements, developers can build a robust patent portfolio that protects their innovations, attracts investment, and provides a solid foundation for the commercial development of novel pyrimidine-based therapeutics.
Preclinical Pharmacological Investigations of Derived Analogues
In Vitro Biological Activity Assessments
The in vitro evaluation of these derived analogues has spanned several key areas of therapeutic interest, including cancer, infectious diseases, and inflammatory conditions.
Antiproliferative Activity in Cancer Cell Lines
Derivatives incorporating the pyrimidine (B1678525) and piperidine (B6355638) moieties have demonstrated significant antiproliferative effects against various human cancer cell lines. A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were assessed for their effects on cell proliferation using the MTT assay. nih.gov Among the synthesized compounds, certain analogues showed noteworthy activity against cell lines such as Colo-205 (colon adenocarcinoma), MDA-MB 231 (breast adenocarcinoma), and IMR-32 (neuroblastoma). nih.gov For instance, compound 6d from this series emerged as a potential anticancer agent deserving of further research. nih.gov
Similarly, the cytotoxic properties of furfurylidene 4-piperidone (B1582916) analogues were screened using both MTT and SRB assays against leukemic and colon cancer cell lines. nih.gov Specific analogues, such as 2d and 3d , exhibited significant cytotoxicity against the Molt-4 human cell line. nih.gov Furthermore, compounds 2 , 2a , 2d , and 3d showed cytotoxicity comparable to the standard drug doxorubicin (B1662922) against human leukemia cell lines. nih.gov
Investigations into other related heterocyclic systems have also yielded promising results. Lipophilic 1,3,4-oxadiazole (B1194373) derivatives coupled to alkylated piperazine (B1678402) showed potent activity, with IC50 values in the low micromolar range against 4T1 mammary carcinoma and CT26.WT colon carcinoma cell lines. nih.gov Another study on 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines found them to be generally more potent than their saturated piperidine counterparts against ovarian (A2780), non-small cell lung (SW1573), and colon (WiDr) cancer cell lines. nih.gov
| Compound Class | Cancer Cell Line(s) | Key Findings (IC50 Values) | Source |
|---|---|---|---|
| Pyrido[1,2-a]pyrimidin-4-one derivatives | Colo-205, MDA-MB 231, IMR-32 | Compounds 6d, 6e, and 6i showed good activity. | nih.gov |
| Furfurylidene 4-piperidone analogues | Molt-4 (leukemia), other leukemia lines | Compounds 2d and 3d showed significant cytotoxicity; others were equipotent to doxorubicin. | nih.gov |
| 1,3,4-Oxadiazole-piperazine conjugates | 4T1 (mammary), CT26.WT (colon) | IC50 values ranged from 1.6 to 3.55 µM for 4T1 and 1.6 to 3.9 µM for CT26.WT. | nih.gov |
| 2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines | A2780 (ovarian), SW1573 (lung), WiDr (colon) | Generally more potent than corresponding piperidine derivatives. | nih.gov |
Antimicrobial, Antiviral, and Antifungal Activity Profiling
Analogues featuring the pyrimidine-piperidine framework have been evaluated for their efficacy against a spectrum of microbial pathogens.
Antibacterial and Antifungal Activity: A study involving novel pyrimidine derivatives incorporating a piperazine moiety revealed moderate to good inhibitory activity against various bacterial and fungal strains at a concentration of 40 μg/ml. nih.gov Specifically, compounds 4b , 4d , 5a , and 5b showed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov In the same study, compounds 4a , 4d , 4e , 5c , and 5e demonstrated significant antifungal activity against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans. nih.gov
Another investigation of six novel piperidine derivatives found that one compound, in particular, exhibited the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against seven tested bacteria. academicjournals.org However, these compounds showed varied and generally limited activity against fungal species, with some degree of inhibition observed against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org
Antiviral Activity: The pyrimidine scaffold is a core structure in numerous biologically active compounds, including antiviral agents. researchgate.net Research into pyrimidine derivatives has shown a broad range of antiviral activities, inhibiting viruses such as influenza virus, dengue virus, herpes virus, and human immunodeficiency virus (HIV). researchgate.netnih.gov One study identified a compound, DD264 , as an inhibitor of the pyrimidine biosynthesis pathway. scienceopen.com This inhibition was found to have a broad antiviral effect, not by directly depriving the virus of nucleosides, but by stimulating the host's innate immune response. scienceopen.com
| Compound Class | Activity Type | Tested Organisms | Key Findings | Source |
|---|---|---|---|---|
| Pyrimidine-piperazine derivatives | Antibacterial | S. aureus, B. subtilis, E. coli, S. paratyphi-A | Compounds 4b, 4d, 5a, 5b showed good activity at 40 µg/ml. | nih.gov |
| Pyrimidine-piperazine derivatives | Antifungal | A. niger, P. notatum, A. fumigatus, C. albicans | Compounds 4a, 4d, 4e, 5c, 5e showed significant activity at 40 µg/ml. | nih.gov |
| Novel piperidine derivatives | Antibacterial | B. cereus, E. coli, S. aureus, B. subtilis, and others | Compound 6 exhibited the strongest inhibitory activity and best MIC. | academicjournals.org |
| Pyrimidine biosynthesis inhibitors (e.g., DD264) | Antiviral | Not specified, broad-spectrum | Inhibits viral growth through amplification of innate immunity; IC50 of ~15 µM. | scienceopen.com |
Anti-inflammatory and Antioxidant Activity Studies
The anti-inflammatory and antioxidant potential of pyrimidine and piperidine derivatives has been well-documented. These activities are often linked to the ability of the compounds to scavenge free radicals and inhibit key enzymes in inflammatory pathways. ijpsonline.com
Anti-inflammatory Activity: The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins (B1171923) like PGE2. nih.gov A study on pyrido[2,3-d]pyrimidine (B1209978) derivatives identified several compounds as potent inhibitors of the lipoxygenase (LOX) enzyme, a key target in inflammation. mdpi.com Derivatives 2a and 2f were the most potent LOX inhibitors in this series, with IC50 values of 42 µM and 47.5 µM, respectively. mdpi.com
Antioxidant Activity: The antioxidant capacity of these analogues is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. academicjournals.orgmdpi.comnih.gov A series of novel piperidine pyrimidine cinnamic acid amides demonstrated moderate antioxidant activity in the DPPH assay and moderate to good potential for inhibiting lipid peroxidation. nih.gov Similarly, an evaluation of pyrido[2,3-d]pyrimidine derivatives showed strong inhibition of lipid peroxidation, with compounds 2g and 2h being the most potent. mdpi.com Another study found that various piperidine derivatives revealed antioxidant potentials greater than 49% at a concentration of 1 mg/ml. academicjournals.org
| Compound Class | Activity Type | Assay | Key Findings (IC50 / % Inhibition) | Source |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine derivatives | Anti-inflammatory | Lipoxygenase (LOX) Inhibition | Compound 2a: IC50 = 42 µM; Compound 2f: IC50 = 47.5 µM. | mdpi.com |
| Piperidine pyrimidine cinnamic acid amides | Anti-inflammatory | Lipoxygenase (LOX) Inhibition | Two derivatives identified as highly potent inhibitors (IC50 = 10.7 µM and 1.1 µM). | nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives | Antioxidant | Lipid Peroxidation Inhibition | High inhibitory activity (33-99%); compounds 2g and 2h were most potent. | mdpi.com |
| Novel piperidine derivatives | Antioxidant | DPPH Scavenging | All tested compounds showed >49% scavenging potential at 1 mg/ml. | academicjournals.org |
Assays for Specific Biological Pathways or Phenotypes
Investigations into the mechanisms of action of these analogues have revealed effects on specific cellular pathways and molecular targets. For example, the antiproliferative activity of certain 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine derivatives was linked to their ability to induce a G2/M phase arrest in the cell cycle. nih.gov
In the context of anti-inflammatory action, pyrimidine derivatives have been shown to function by inhibiting key inflammatory mediators beyond just enzymes. Their activity can suppress nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), chemokines, and cytokines. nih.gov
Furthermore, the antiviral properties of some pyrimidine analogues are not due to direct action on viral machinery but rather through the modulation of host cell pathways. The compound DD264, an inhibitor of the pyrimidine biosynthesis pathway, was found to enhance the expression of antiviral genes, an effect strictly dependent on the IRF1 transcription factor and cellular transcription machinery. scienceopen.com Molecular docking studies have also been employed to support experimental results, for instance, by modeling the binding of piperidine pyrimidine amides to the active site of the lipoxygenase enzyme. nih.gov
Mechanistic In Vivo Studies in Relevant Animal Disease Models
While in vitro studies provide crucial initial data, in vivo studies in animal models are essential for understanding the pharmacological effects of these compounds in a complex biological system.
Evaluation of Pharmacodynamic Biomarkers in Rodent Models
In vivo studies have provided insights into the anti-inflammatory and anticancer effects of pyrimidine and piperidine derivatives in rodent models. The anti-inflammatory effects of several 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives were evaluated in rats using carrageenan-induced paw edema and cotton pellet-induced granuloma assays. nih.gov The effective dose (ED50) required to produce a 50% anti-inflammatory effect was calculated for several compounds, with values found to be comparable to the standard drug indomethacin, indicating a potent in vivo response. nih.gov These models allow for the measurement of pharmacodynamic effects such as the reduction in paw volume (edema), which serves as a biomarker for the compound's anti-inflammatory activity.
In oncology, furfurylidene 4-piperidone analogs were evaluated for their anticancer activity against Ehrlich ascites carcinoma (EAC) in Swiss albino mice. nih.gov Compounds 2a and 2d demonstrated significant anticancer activity in this model, where pharmacodynamic assessments would typically include monitoring tumor burden and survival rates as indicators of the compounds' biological effects. nih.gov These studies confirm that the in vitro activity of these analogues can translate to a measurable pharmacological response in vivo.
Exploration of Biological Effects and Target Engagement in Animal Models (e.g., diabetes models, neuropathy models)
Despite the synthetic accessibility and the presence of pharmacologically relevant moieties, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of preclinical studies investigating the biological effects and target engagement of analogues derived from 1-(2-chloropyrimidin-4-yl)piperidin-3-ol specifically within the context of diabetes and neuropathy animal models.
While broader classes of pyrimidine and piperidine derivatives have been explored for these conditions, data directly pertaining to analogues of the specified lead compound remain unpublished. The existing research on related heterocyclic compounds, however, provides a foundation for the potential therapeutic applications of this chemical scaffold.
For instance, various pyrimidine derivatives have demonstrated potential as antidiabetic agents by targeting pathways such as dipeptidyl peptidase-4 (DPP-4) inhibition, α-glucosidase/α-amylase modulation, and peroxisome proliferator-activated receptor-γ (PPAR-γ) agonism. nih.gov Studies on fused pyrimidine derivatives have shown significant reductions in serum glucose levels in rat models of diabetes. nih.gov Similarly, certain piperidine-containing compounds, such as the DPP-4 inhibitor alogliptin, have established clinical relevance in the management of type 2 diabetes. mdpi.com
In the realm of neuropathic pain, a condition often associated with diabetes, derivatives containing a piperidine moiety have been investigated. nih.gov For example, a series of tetrahydropyridopyrimidine derivatives, which share a fused heterocyclic system, have been evaluated in rodent models of neuropathic pain, demonstrating potential antiallodynic and antihyperalgesic effects. researchgate.net These studies highlight the potential for nitrogen-containing heterocyclic compounds to modulate pathways involved in pain signaling.
However, it is crucial to emphasize that these findings are from structurally related but distinct classes of compounds. The specific substitution pattern of a 2-chloropyrimidine (B141910) linked to a 3-hydroxypiperidine (B146073) ring system, as seen in this compound, would confer unique physicochemical and pharmacological properties. Without dedicated preclinical studies on its analogues, any discussion of their efficacy or mechanism of action in diabetes or neuropathy remains speculative.
The lack of published data precludes the inclusion of specific findings or data tables related to the biological effects and target engagement of this compound derived analogues in relevant animal models. Future research would be necessary to elucidate the therapeutic potential of this specific chemical series in these disease areas.
Intellectual Property Landscape and Patent Analysis
Analysis of Patent Trends for Pyrimidine-Piperidine Compounds in Pharmaceutical Applications
The fusion of pyrimidine (B1678525) and piperidine (B6355638) moieties creates a versatile scaffold that has attracted significant attention from medicinal chemists and pharmaceutical companies. An analysis of the patent literature reveals distinct trends, with a primary focus on the development of kinase inhibitors for oncological indications. ekb.egarabjchem.orggsconlinepress.com
Kinase inhibitors represent a major class of targeted cancer therapies, and the pyrimidine ring is a well-established "hinge-binding" motif, capable of interacting with the ATP-binding site of many kinases. acs.org Consequently, a vast number of patents describe pyrimidine-piperidine derivatives as inhibitors of various kinases implicated in cancer progression. These include Bruton's tyrosine kinase (BTK), Janus kinase (JAK), Tropomyosin receptor kinase (Trk), and Phosphatidylinositol 3-kinase (PI3K). google.comgoogle.comgoogleapis.com
Patenting activity in this area is characterized by several key trends:
Focus on Oncology: The overwhelming majority of patents for pyrimidine-piperidine compounds are directed towards cancer treatment. ekb.eg Specific cancers frequently mentioned include breast cancer, leukemia, lung cancer, and gastrointestinal stromal tumors (GISTs). arabjchem.orgnih.govgoogle.com
Kinase Inhibition as a Primary Mechanism: The role of these compounds as kinase inhibitors is a dominant theme. Patents often claim compounds that show high potency and selectivity for specific kinase targets, which is crucial for minimizing off-target effects. google.comnih.gov
Broad Genus Claims: Many patents utilize broad Markush structures in their claims. This strategy allows companies to protect a large chemical space around a core scaffold, encompassing numerous potential analogues and derivatives, thereby creating a strong proprietary position.
Combination Therapies: An emerging trend involves patenting the use of pyrimidine-piperidine compounds in combination with other established anticancer agents. This approach seeks to enhance therapeutic efficacy and overcome drug resistance.
| Trend | Primary Therapeutic Area | Key Molecular Targets | Noteworthy Patenting Strategy |
|---|---|---|---|
| Dominance of Kinase Inhibitors | Oncology | BTK, JAK, PI3K, Trk, c-KIT, HPK1 | Targeting specific mutations and resistance mechanisms. |
| Expansion into Autoimmune Diseases | Immunology | BTK, JAK | Leveraging the mechanism of action from oncology to inflammatory conditions. |
| Central Nervous System (CNS) Applications | Neurology | Trk, other CNS-active kinases | Development of brain-penetrant inhibitors for neurodegenerative diseases. |
| Antiviral Applications | Infectious Disease | Viral kinases, host kinases | Broad-spectrum antiviral development. |
Review of Existing Patents Related to 1-(2-Chloropyrimidin-4-YL)piperidin-3-OL and its Closely Related Analogues
A direct search for patents explicitly claiming the compound this compound as a final product or active pharmaceutical ingredient (API) does not yield extensive results. Instead, its significance in the patent landscape is primarily as a crucial intermediate or building block for the synthesis of more complex, high-value molecules, particularly kinase inhibitors.
The 2-chloro substituent on the pyrimidine ring is a chemically reactive site, ideal for nucleophilic aromatic substitution. This allows for the straightforward attachment of larger, more complex amine-containing fragments to build out the final patented molecule. The piperidin-3-ol moiety provides a versatile scaffold with a hydroxyl group that can be used for further modification or to form important hydrogen bond interactions with the target protein.
Several key patents and applications describe compounds that are synthesized from or are structurally analogous to derivatives of this compound. For example, patent WO2021013864A1 discloses 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as c-KIT kinase inhibitors for treating gastrointestinal stromal tumors. google.com The synthesis of these complex molecules often involves coupling a substituted piperidine with a reactive pyrimidine core. Similarly, patent WO2012170976A2 describes pyrimidine and pyridine (B92270) compounds with BTK inhibitory activity, a key target in B-cell malignancies and autoimmune diseases. google.com The synthetic routes described in such patents often rely on intermediates structurally similar to the title compound.
The value of this compound is further underscored by patents covering the synthesis of key intermediates. For instance, patents related to the anticancer drug Osimertinib (AZD9291) describe the use of 2-chloropyrimidine (B141910) derivatives as precursors. patsnap.com This highlights a strategy where patent protection can extend not just to the final drug but also to novel and efficient methods of producing its key components.
| Patent Number | Assignee/Applicant | Therapeutic Target/Application | Relevance to Core Scaffold |
|---|---|---|---|
| WO2021013864A1 | Merck Patent GmbH | c-KIT kinase inhibitors for GIST | Describes complex pyrimidine derivatives linked to various heterocyclic systems, including piperidine. google.com |
| WO2012170976A2 | N/A (Various Inventors) | BTK kinase inhibitors for cancer and autoimmune diseases | Claims pyrimidine-piperidine structures as irreversible kinase inhibitors. google.com |
| EP2050749B1 | Daiichi Sankyo Company, Limited | PI3K inhibitors | Discloses condensed pyrimidine derivatives attached to nitrogen-containing heterocycles like piperidine. googleapis.com |
| US8513263B2 | Array BioPharma Inc. | Trk kinase inhibitors for pain and cancer | Covers substituted pyrazolo[1,5-a]pyrimidine (B1248293) compounds with piperidine side chains. google.com |
Strategic Considerations for Patent Protection and Commercial Development in the Field of Pyrimidine Derivatives
Developing a successful intellectual property strategy in the competitive field of pyrimidine derivatives requires a multi-faceted approach that goes beyond patenting a single lead compound. For a molecule like this compound and its derivatives, key strategic considerations are essential for maximizing commercial potential and ensuring freedom to operate.
Future Research Directions and Therapeutic Potential
Rational Design of Next-Generation Analogues with Improved Specificity and Potency
The 2-chloropyrimidine (B141910) and piperidine (B6355638) core of 1-(2-Chloropyrimidin-4-YL)piperidin-3-OL is a common feature in a multitude of kinase inhibitors. The nitrogen atoms in the pyrimidine (B1678525) ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition. The piperidine ring, on the other hand, can be modified to extend into other pockets of the enzyme, thereby enhancing both potency and selectivity.
The rational design of next-generation analogues often involves a detailed exploration of the structure-activity relationships (SAR). By systematically modifying different parts of the molecule, medicinal chemists can elucidate the key structural features required for optimal biological activity. For instance, in a series of pyrimidine-4-carboxamide (B1289416) derivatives, the substitution on the piperidine ring was found to be critical for inhibitory potency. Conformational restriction of a flexible side chain by incorporating it into a piperidine ring led to a significant increase in activity.
To illustrate the principles of rational design, the following table presents SAR data for a series of pyrimidine-piperidine derivatives as inhibitors of a specific kinase. While not directly synthesized from this compound, these examples demonstrate how modifications to the piperidine and pyrimidine moieties can dramatically influence inhibitory activity.
| Compound | R1 (Piperidine Moiety) | R2 (Pyrimidine Moiety) | Kinase Inhibition IC50 (nM) |
|---|---|---|---|
| 1 | Phenyl | -NH2 | 58 |
| 2 | 4-Fluorophenyl | -NH2 | 35 |
| 3 | 4-Chlorophenyl | -NH2 | 28 |
| 4 | Phenyl | -NH-CH3 | 150 |
| 5 | Phenyl | -N(CH3)2 | >1000 |
Table 1: Illustrative Structure-Activity Relationship of Pyrimidine-Piperidine Kinase Inhibitors. This table showcases how substitutions on the phenyl group of the piperidine moiety and the amino group of the pyrimidine ring can impact the half-maximal inhibitory concentration (IC50) against a target kinase.
Further modifications could involve exploring different stereoisomers of the piperidin-3-ol moiety. The hydroxyl group can serve as a hydrogen bond donor or acceptor, and its spatial orientation can be critical for binding to the target protein. The (S)-enantiomer of this compound is commercially available, suggesting that chiral synthesis and separation are feasible, allowing for the exploration of stereochemistry in drug design.
Exploration of Novel Therapeutic Applications Beyond Current Research Areas
The pyrimidine-piperidine scaffold is not limited to kinase inhibition. Its structural features make it a promising candidate for a wide range of biological targets, opening up avenues for novel therapeutic applications.
Oncology: Beyond targeting kinases, pyrimidine derivatives are being investigated for their potential to overcome multidrug resistance in cancer cells, a major obstacle in chemotherapy. They can act as inhibitors of ATP-binding cassette (ABC) transporters, which are responsible for pumping chemotherapeutic drugs out of cancer cells.
Neurodegenerative Diseases: The piperidine nucleus is a common feature in many central nervous system (CNS) active agents. Derivatives of this compound could be explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. For instance, they could be designed to inhibit enzymes such as phosphodiesterases or modulate neurotransmitter receptors.
Infectious Diseases: The pyrimidine ring is a fundamental component of nucleobases, making it a key target for antiviral and antibacterial agents. Analogues of this compound could be synthesized and screened for their activity against a variety of pathogens. For example, some chloropyrimidines have shown significant in vitro activity against Mycobacterium tuberculosis.
The following table provides examples of the diverse biological activities reported for compounds containing the pyrimidine-piperidine scaffold.
| Compound Class | Biological Target/Activity | Therapeutic Area | Reference IC50/Activity |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | Cyclin-Dependent Kinase (CDK) Inhibition | Cancer | IC50 in nM range |
| 4-Amino-2-phenylpyrimidines | GPR119 Agonist | Diabetes | EC50 in nM range |
| Piperidinol analogs | Anti-tuberculosis activity | Infectious Disease | MIC of 1.5 µg/mL |
| Piperidine derivatives | Acetylcholinesterase Inhibition | Neurodegenerative Disease | IC50 in µM range |
Table 2: Diverse Biological Activities of Pyrimidine-Piperidine Containing Compounds. This table highlights the broad therapeutic potential of the pyrimidine-piperidine scaffold across different diseases and biological targets.
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Pyrimidine-Piperidine Compounds
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the development of pyrimidine-piperidine compounds is no exception. These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties.
Predictive Modeling: Machine learning models can be trained on large datasets of known kinase inhibitors to predict the biological activity of novel pyrimidine-piperidine analogues. nih.govlabsyspharm.org These models can learn complex structure-activity relationships and identify key molecular features that contribute to potency and selectivity. This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. For example, artificial neural network ensembles have been used to model the cyclin-dependent kinase inhibition of pyrazolo[3,4-d]pyrimidine derivatives. acs.orgnih.gov
De Novo Design: Generative models, a type of AI, can design entirely new molecules with desired properties from scratch. nih.govelsevierpure.combenevolent.com These models can be trained on the vast chemical space of known pyrimidine-piperidine compounds and then generate novel structures that are predicted to be potent and selective inhibitors of a specific target. This approach has the potential to uncover novel chemical scaffolds that may not be accessible through traditional medicinal chemistry approaches.
Lead Optimization: AI can also be used to optimize the properties of lead compounds. By analyzing the relationship between chemical structure and various absorption, distribution, metabolism, and excretion (ADME) properties, machine learning models can predict the pharmacokinetic profile of a compound before it is synthesized. This allows for the early identification of potential liabilities and guides the design of analogues with improved drug-like properties.
The following table outlines the various applications of AI and ML in the development of pyrimidine-piperidine compounds.
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Virtual Screening | Screening large virtual libraries of pyrimidine-piperidine compounds against a biological target to identify potential hits. | Accelerates hit identification and reduces the cost of high-throughput screening. |
| QSAR Modeling | Developing quantitative structure-activity relationship models to predict the potency of new analogues. | Guides the rational design of more potent compounds. |
| Generative Chemistry | Designing novel pyrimidine-piperidine scaffolds with desired properties using generative AI models. | Expands the chemical space of potential drug candidates. |
| ADME/Tox Prediction | Predicting the pharmacokinetic and toxicity profiles of compounds to optimize their drug-like properties. | Reduces late-stage attrition of drug candidates. |
Table 3: Applications of Artificial Intelligence and Machine Learning in Pyrimidine-Piperidine Drug Discovery. This table summarizes the key areas where computational approaches can enhance the discovery and development of novel therapeutics based on the pyrimidine-piperidine scaffold.
Q & A
Q. How should researchers present conflicting spectral data (e.g., NMR shifts) in publications?
- Methodological Answer: Include raw data in supplementary materials. Annotate unexpected peaks with possible explanations (e.g., rotamers or solvent interactions). Compare with computed NMR spectra (GIAO method at B3LYP/6-31+G(d,p)) to confirm assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
